

# Spectroscopic Profile of 6-(bromomethyl)-2-methylquinoline: A Technical Guide

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## Compound of Interest

Compound Name: 6-(Bromomethyl)-2-methylquinoline

Cat. No.: B115549

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This technical guide provides a comprehensive overview of the spectroscopic data for **6-(bromomethyl)-2-methylquinoline**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While a complete experimental dataset for this specific molecule is not readily available in public databases, this guide presents a robust, predicted spectroscopic profile based on data from closely related analogs and established spectroscopic principles. Detailed, generalized experimental protocols for obtaining such data are also provided.

## Spectroscopic Data Summary

The following tables summarize the predicted quantitative spectroscopic data for **6-(bromomethyl)-2-methylquinoline**. These values are derived from typical ranges for the functional groups present in the molecule and data from analogous compounds.

Table 1: Predicted <sup>1</sup>H NMR Data for **6-(bromomethyl)-2-methylquinoline**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~8.0-8.2	d	1H	H-8
~7.8-8.0	d	1H	H-4
~7.6-7.8	m	2H	H-5, H-7
~7.4-7.6	d	1H	H-3
~4.5	s	2H	-CH <sub>2</sub> Br
~2.7	s	3H	-CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Data for **6-(bromomethyl)-2-methylquinoline**

Chemical Shift ( $\delta$ , ppm)	Assignment
~158-160	C-2
~147-149	C-8a
~136-138	C-4
~130-132	C-6
~128-130	C-5
~127-129	C-7
~126-128	C-4a
~122-124	C-3
~33-35	-CH <sub>2</sub> Br
~24-26	-CH <sub>3</sub>

Table 3: Predicted IR Absorption Data for **6-(bromomethyl)-2-methylquinoline**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3050-3100	Medium	C-H stretching (aromatic)
2920-2980	Medium	C-H stretching (aliphatic -CH <sub>3</sub> , -CH <sub>2</sub> Br)
1600-1620	Medium-Strong	C=C and C=N stretching (quinoline ring)
1450-1550	Medium-Strong	C=C stretching (quinoline ring)
1200-1250	Medium-Strong	C-H in-plane bending
600-700	Medium-Strong	C-Br stretching

Table 4: Predicted Mass Spectrometry Data for **6-(bromomethyl)-2-methylquinoline**

m/z	Relative Abundance	Assignment
235/237	High	[M] <sup>+</sup> (Molecular ion peak with bromine isotopes)
156	High	[M - Br] <sup>+</sup>
142	Medium	[M - CH <sub>2</sub> Br] <sup>+</sup>

## Experimental Protocols

The following are detailed, generalized methodologies for the acquisition of spectroscopic data for compounds such as **6-(bromomethyl)-2-methylquinoline**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
  - For <sup>1</sup>H NMR, dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
  - For <sup>13</sup>C NMR, a more concentrated sample of 20-50 mg is recommended.

- The sample is placed in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).
- $^1\text{H}$  NMR Acquisition:
  - The spectrum is acquired on a 400 MHz or higher field NMR spectrometer.
  - A standard proton pulse sequence is used.
  - Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.
  - The spectral data is processed using Fourier transformation, followed by phase and baseline correction.
- $^{13}\text{C}$  NMR Acquisition:
  - The spectrum is acquired using a proton-decoupled pulse sequence.
  - A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
  - The processing steps are similar to those for  $^1\text{H}$  NMR.

## Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
  - Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
  - Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FT-IR spectrometer.

- Record the spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- A background spectrum of a blank KBr pellet is recorded and automatically subtracted from the sample spectrum.

## Mass Spectrometry (MS)

- Sample Introduction and Ionization:
  - The sample can be introduced into the mass spectrometer via direct infusion or after separation using gas chromatography (GC-MS) or liquid chromatography (LC-MS).
  - Electron Impact (EI) is a common ionization technique for such compounds, typically using an ionization energy of 70 eV.
- Mass Analysis and Detection:
  - The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).
  - A detector records the abundance of each ion, generating a mass spectrum. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2  $m/z$  units ( $[M]^+$  and  $[M+2]^+$ ) is expected for the molecular ion and any bromine-containing fragments.

## Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data described in this guide.



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Caption: Workflow for Spectroscopic Analysis.

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